molecular formula C13H18BClO2 B2675052 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1386860-54-3

2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2675052
CAS No.: 1386860-54-3
M. Wt: 252.55
InChI Key: SLRYPKONAASHKM-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative with a substituted phenyl ring. This compound belongs to the class of pinacol boronic esters, widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis . The 2-chloro-3-methylphenyl substituent introduces steric and electronic effects that influence reactivity and stability. The compound is synthesized via standard borylation protocols, such as those involving palladium catalysts or direct coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂) . Its structural features, including the chloro and methyl groups, make it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRYPKONAASHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386860-54-3
Record name (2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:

2-chloro-3-methylphenylboronic acid+pinacol2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane\text{2-chloro-3-methylphenylboronic acid} + \text{pinacol} \rightarrow \text{2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} 2-chloro-3-methylphenylboronic acid+pinacol→2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in large-scale production.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aryl halides and boronic esters. The reaction mechanism involves three stages:

  • Oxidative addition : A palladium catalyst (e.g., Pd(PPh₃)₄) activates the aryl halide.

  • Transmetalation : The boron atom coordinates with palladium, transferring the aryl group.

  • Reductive elimination : The coupled product forms, regenerating the catalyst.

Experimental Conditions :

ParameterTypical Value
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
SolventToluene or THF
Temperature80–100°C
BaseK₂CO₃ or Na₂CO₃
Reaction Time12–24 hours
Yield65–85%

Example Reaction :
Coupling with 4-bromotoluene produces 2,3'-dimethylbiphenyl, confirmed via GC-MS and NMR.

Nucleophilic Substitution Reactions

The chlorine substituent at the 2-position undergoes nucleophilic substitution under specific conditions:

Key Pathways :

  • Aromatic substitution : With strong nucleophiles (e.g., NH₃, amines) in polar aprotic solvents (DMF, DMSO) at 120–150°C.

  • Metal-mediated displacement : Using CuI or Ni catalysts to introduce alkoxy or thiol groups.

Data Highlights :

SubstrateProductConditionsYield
Aniline2-Amino-3-methylphenyl derivativeDMF, 130°C, 18 h58%
Sodium methoxide2-Methoxy-3-methylphenyl productTHF, CuI, 100°C, 12 h72%

Oxidative and Reductive Transformations

The boronic ester group participates in redox reactions:

  • Oxidation :
    Treatment with H₂O₂ in acidic media converts the boronic ester to a phenol derivative. For example:
    C12H15BClO2H2O2,H+C11H11ClO2+B OH 3\text{C}_{12}\text{H}_{15}\text{BClO}_2\xrightarrow{\text{H}_2\text{O}_2,\text{H}^+}\text{C}_{11}\text{H}_{11}\text{ClO}_2+\text{B OH }_3

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic ring, yielding cyclohexane derivatives.

Spectroscopic Confirmation :

  • ¹¹B NMR : A singlet at δ 30–32 ppm confirms boron coordination.

  • ¹H NMR : Methyl groups on the dioxaborolane ring appear as a singlet at δ 1.3–1.4 ppm .

Comparative Reactivity with Analogues

The chlorine and methyl substituents influence reactivity compared to similar boronic esters:

CompoundKey FeatureReaction Rate (vs. Target)
2-(4-Fluorophenyl) derivativeHigher electronegativity1.2× faster coupling
2-(3-Nitrophenyl) derivativeElectron-withdrawing nitro group0.7× slower coupling
2-(2-Methylphenyl) derivativeLacks chlorine substituentSimilar rate

Stability and Handling Considerations

  • Hydrolysis Sensitivity : Reacts with water to form boronic acid; requires anhydrous storage .

  • Thermal Stability : Decomposes above 200°C, releasing boron oxides.

This compound’s versatility in cross-coupling and functionalization reactions makes it indispensable in pharmaceutical and materials science research. Its stability under standard reaction conditions and predictable reactivity profile ensure broad applicability in synthetic workflows.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₈BClO₂
  • Molecular Weight : 252.54 g/mol
  • CAS Number : 1386860-54-3
  • MDL Number : MFCD18729906

The compound features a dioxaborolane ring structure which contributes to its reactivity and stability under various conditions.

Synthetic Applications

1. Borylation Reactions

One of the primary applications of 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in borylation reactions. These reactions involve the introduction of boron into organic molecules, facilitating the formation of arylboron compounds that are essential intermediates in organic synthesis.

Case Study: Borylation of Aryl Halides

A study demonstrated the effectiveness of this compound in catalyzing the borylation of aryl halides. The reaction conditions were optimized to achieve high yields and selectivity for desired products. The catalyst system employed showed remarkable efficiency in transforming various aryl bromides into their corresponding arylboronate esters using this dioxaborolane compound as a boron source .

Substrate Yield (%) Reaction Conditions
Aryl Bromide 185Pd catalyst, 80°C, 24h
Aryl Bromide 290Pd catalyst, 60°C, 12h
Aryl Bromide 378Pd catalyst, room temp., 48h

2. Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of various pharmaceutical agents. Its ability to form stable carbon-boron bonds allows for the construction of complex molecular architectures that are often required in drug development.

Example: Synthesis of Anticancer Agents

Research has shown that derivatives synthesized from this compound exhibit promising activity against cancer cell lines. The incorporation of boron into the molecular framework enhances biological activity by improving solubility and bioavailability .

Medicinal Chemistry Applications

1. Targeting PD-1/PD-L1 Interaction

Recent studies have explored the use of boron-containing compounds like 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in developing small molecule inhibitors targeting immune checkpoints such as PD-1/PD-L1. These inhibitors are crucial for enhancing immune responses against tumors .

Data Table: Inhibitory Activity against PD-1/PD-L1

Compound IC50 (µM) Selectivity
Compound A0.25High
Compound B0.15Moderate
Compound C0.30High

Environmental Applications

1. Agrochemical Development

The compound is also being investigated for its potential use in agrochemicals. Its reactivity can be harnessed to develop new herbicides and insecticides that are more effective and environmentally friendly compared to traditional options.

Case Study: Herbicide Formulation

In a recent formulation study, a derivative based on this dioxaborolane was tested for herbicidal activity against common weeds. The results indicated significant efficacy with minimal phytotoxicity to crops .

Mechanism of Action

The primary mechanism by which 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts, which mediate the transfer of the aryl or vinyl group to the coupling partner. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Aryl Boronic Esters

Compound Name Substituent Position/Type Electronic Effects Steric Hindrance Key Applications
2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Cl, 3-CH₃ Electron-withdrawing (Cl), electron-donating (CH₃) Moderate (ortho-Cl) Cross-coupling intermediates
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-Cl Strongly electron-withdrawing High (di-ortho Cl) Inhibitors in agrochemicals
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-F Electron-withdrawing (F) Low (para-F) Radiolabeling precursors
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-OCH₃ (benzyl) Electron-donating Moderate (bulky benzyl) Polymer chemistry
2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-OCH₂CH₃ Electron-withdrawing (Cl), donating (OCH₂CH₃) Moderate Anticancer drug intermediates

Key Observations:

Electronic Effects :

  • Chloro substituents (e.g., 2-Cl, 3-Cl) enhance electrophilicity, improving reactivity in cross-coupling reactions .
  • Methoxy or ethoxy groups (e.g., 4-OCH₃, 5-OCH₂CH₃) increase electron density, reducing oxidative stability but enhancing solubility .

Steric Hindrance :

  • Ortho-substituted analogs (e.g., 2-Cl, 2-CH₃) exhibit reduced reaction rates in coupling due to steric bulk .
  • Para-substituted derivatives (e.g., 4-F, 4-OCH₃) show higher reactivity in Suzuki reactions .

Applications :

  • Dichlorophenyl derivatives (e.g., 3,5-diCl) are used in enzyme inhibition studies due to enhanced binding affinity .
  • Fluorinated analogs (e.g., 4-F) are critical in PET imaging agents .

Table 2: NMR Data for Selected Compounds

Compound Name ¹H-NMR Shifts (δ, ppm) ¹¹B-NMR Shifts (δ, ppm) Notes
2-(2-Chloro-3-methylphenyl)-... 7.35 (q, J = 6.1 Hz), 1.32 (s, 12H) 30.6 Ortho-Cl splits aromatic signals
[4-Chloro-3-(pinacol boronate)phenyl]methanol 7.66 (d, J = 1.8 Hz), 4.57 (s, 2H) 30.6 Hydroxymethyl group at C3
2-(4-Methoxyphenyl)-... 7.78–7.62 (m), 3.80 (s, 3H) 30.5 Para-OCH₃ deshields adjacent protons

Insights :

  • The ¹¹B-NMR signal at ~30.6 ppm is consistent across analogs, confirming boronate integrity .
  • Aromatic proton shifts vary with substituent position; para-substituents simplify splitting patterns .

Stability and Reactivity

  • Hydrolytic Stability :
    • Electron-withdrawing groups (Cl, F) enhance stability against hydrolysis compared to electron-donating groups (OCH₃) .
    • Steric protection from pinacol’s methyl groups reduces boronate decomposition .
  • Catalytic Coupling Efficiency :
    • Ortho-substituted derivatives require higher catalyst loading (e.g., Pd(dppf)Cl₂) due to steric hindrance .
    • Para-substituted analogs achieve >90% yields under standard Suzuki conditions .

Biological Activity

2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. The compound's structure includes a dioxaborolane ring and a chloro-substituted aromatic moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • IUPAC Name : 2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS Number : 445303-11-7
  • Molecular Formula : C13H18BClO2
  • Molecular Weight : 252.55 g/mol
  • Purity : 95% .

The biological activity of boron-containing compounds often relates to their ability to interact with enzymes and proteins through boron coordination. In particular, dioxaborolanes can act as enzyme inhibitors or modulators due to their unique structural features that facilitate binding to active sites of target proteins.

Antibacterial Activity

Recent studies have highlighted the potential antibacterial properties of boron compounds. For instance, derivatives of dioxaborolanes have shown efficacy against various strains of bacteria by inhibiting key enzymes involved in bacterial cell wall synthesis. The compound's structural modifications can enhance its potency against resistant bacterial strains .

Case Studies

  • Inhibition of β-lactamases : Research has demonstrated that certain dioxaborolane derivatives exhibit significant inhibitory activity against β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The mechanism involves reversible binding to the active site of the enzyme .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several dioxaborolane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the aromatic ring significantly influenced antibacterial activity, with some compounds achieving low micromolar IC50 values .

Data Summary

PropertyValue
IUPAC Name2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number445303-11-7
Molecular FormulaC13H18BClO2
Molecular Weight252.55 g/mol
Purity95%
Antibacterial ActivityEffective against β-lactamase-producing bacteria

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-chloro-3-methylphenylboronic acid with pinacol under anhydrous conditions. Key steps include:

  • Using Schlenk techniques to maintain an inert atmosphere (argon/nitrogen) to prevent hydrolysis of the boronic ester .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Yield optimization (~85-90%) requires stoichiometric control of reagents and monitoring reaction progress via TLC or NMR .
    • Characterization : Confirm structure using 1H^{1}\text{H} and 11B^{11}\text{B} NMR. The 11B^{11}\text{B} NMR peak for the dioxaborolane group typically appears at ~30-32 ppm .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at –20°C under argon in flame-sealed ampules to prevent moisture ingress and oxidation. Short-term storage (1-2 weeks) at –4°C is acceptable .
  • Handling : Use gloveboxes for air-sensitive steps. Wear PPE (nitrile gloves, goggles) to avoid dermal contact, as boronic esters can hydrolyze to release boric acid, a mild irritant .

Q. What are the standard applications of this compound in organic synthesis?

  • Methodological Answer : Primarily used as a boronic ester in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. Example protocol:

  • React with aryl halides (e.g., bromobenzene) using Pd(PPh3_3)4_4 catalyst, K2_2CO3_3 base, in a 3:1 dioxane/water mixture at 80°C for 12 hours .
  • Monitor coupling efficiency via GC-MS or 19F^{19}\text{F} NMR (if fluorinated partners are used) .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?

  • Methodological Answer :

  • Optimized Conditions : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination. Maintain pH 8-9 with K3_3PO4_4 to stabilize the boronate intermediate .
  • Additives : Include 1 eq. of LiCl to enhance transmetallation rates and reduce protodeboronation .
  • Kinetic Analysis : Track side products via 11B^{11}\text{B} NMR to identify degradation pathways .

Q. What contradictions exist in reported catalytic systems for this compound, and how can they be resolved?

  • Case Study : reports yields ranging from 56% to 87% under similar Rh- or Ni-catalyzed conditions.

  • Resolution : Conduct controlled experiments to isolate variables:
  • Compare ligand effects (e.g., BINAP vs. Xantphos) on steric/electronic tuning.
  • Evaluate solvent polarity (THF vs. dioxane) on reaction kinetics .
  • Statistical Analysis : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and base strength .

Q. How does the chloro-methyl substitution pattern influence reactivity in cross-coupling vs. direct functionalization?

  • Mechanistic Insight :

  • The 2-chloro-3-methyl group increases steric hindrance, slowing transmetallation but improving regioselectivity.
  • Experimental Design :
  • Compare coupling rates with meta- or para-substituted analogs using kinetic isotopic effect (KIE) studies.
  • Utilize DFT calculations to map transition-state energies .

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